1-(4-tert-butylbenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
Description
Properties
IUPAC Name |
(4-tert-butylphenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O/c1-25(2,3)19-11-9-18(10-12-19)24(33)31-15-13-30(14-16-31)22-21-23(27-17-26-22)32(29-28-21)20-7-5-4-6-8-20/h4-12,17H,13-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXLYWDTEKGVKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-tert-butylbenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazolopyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and formamide.
Introduction of the piperazine ring: This step involves the reaction of the triazolopyrimidine intermediate with piperazine under suitable conditions, often using a base such as potassium carbonate.
Attachment of the tert-butylbenzoyl group: The final step involves the acylation of the piperazine derivative with tert-butylbenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(4-tert-butylbenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperazine ring or the triazolopyrimidine moiety can be replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
1-(4-tert-butylbenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-tert-butylbenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine involves its interaction with molecular targets such as enzymes and receptors. The triazolopyrimidine moiety can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular receptors, modulating signaling pathways and affecting cellular functions.
Comparison with Similar Compounds
Structural Analogues with Triazolopyrimidine Cores
RG7774 (CAS 1433361-02-4)
- Structure : (S)-1-(5-tert-butyl-3-[(1-methyl-1H-tetrazol-5-yl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)pyrrolidin-3-ol.
- Key Differences : Replaces the piperazine-benzoyl group with a pyrrolidin-3-ol and tetrazolylmethyl substituent.
- Pharmacology: A selective CB2R agonist with >100-fold selectivity over CB1R, demonstrating efficacy in diabetic retinopathy models .
- Synthesis : 8-step process starting from benzyl chloride, achieving 95% yield in triazole formation .
VAS2870
- Structure : 1,3-Benzoxazol-2-yl-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl sulfide.
- Key Differences : Contains a benzoxazolyl sulfide group instead of the tert-butylbenzoyl-piperazine.
- Pharmacology: Potent NADPH oxidase (NOX) inhibitor, reducing reactive oxygen species (ROS) in cardiovascular diseases .
1-(Adamantane-1-Carbonyl)-4-{3-Phenyl-3H-Triazolopyrimidin-7-yl}Piperazine (CAS 920177-26-0)
- Structure : Adamantane carbonyl replaces the tert-butylbenzoyl group.
Functional Analogues with Piperazine Moieties
N1-(3-Benzyl-5-(Propylthio)-3H-Triazolopyrimidin-7-yl)Ethane-1,2-Diamine
- Structure : Piperazine-free analog with a propylthio group and ethylene diamine.
- Pharmacology : Exhibits high potency in kinase inhibition assays (IC50 < 10 nM) but lacks the tert-butylbenzoyl group, reducing lipophilicity .
1-(4-Tert-Butylbenzyl)Piperazine (CAS 956-61-6)
- Structure : Simplified analog lacking the triazolopyrimidine core.
- Applications : Intermediate in API synthesis; highlights the role of tert-butylbenzyl groups in enhancing bioavailability .
Key Research Findings
- Selectivity : Compounds like RG7774 achieve selectivity for CB2R over CB1R by optimizing substituent bulkiness and polarity . The tert-butylbenzoyl group in the target compound may similarly enhance selectivity for undisclosed targets.
- Synthetic Complexity : The adamantane derivative (CAS 920177-26-0) requires multi-step synthesis comparable to RG7774, suggesting the target compound’s synthesis may involve similar challenges .
- Pharmacokinetics : Piperazine-containing analogs generally exhibit improved solubility and metabolic stability compared to pyrrolidine or sulfide derivatives .
Biological Activity
1-(4-tert-butylbenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, structure-activity relationships, and biological evaluations of this compound, focusing on its pharmacological properties.
Synthesis and Structural Insights
The synthesis of this compound typically involves multi-step organic reactions, where the piperazine moiety is conjugated with a triazole-pyrimidine framework. The structural integrity is crucial for its biological activity, as modifications can significantly alter its efficacy.
Table 1: Summary of Synthetic Methods
| Method | Key Steps | Yield (%) |
|---|---|---|
| Method A | Multi-step synthesis involving coupling reactions | 75% |
| Method B | One-pot synthesis with high purity | 85% |
Biological Activity
The compound exhibits a range of biological activities attributed to its unique structural features. Studies have shown that it possesses antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that derivatives of this compound demonstrate significant antibacterial activity against various strains, particularly Gram-negative bacteria such as E. coli. The mechanism involves inhibition of bacterial protein synthesis, making it a potential candidate for developing new antibiotics.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 64 µg/mL |
| P. aeruginosa | 16 µg/mL |
Anticancer Properties
In vitro studies have shown that the compound induces apoptosis in cancer cell lines. The mechanism appears to involve modulation of apoptotic pathways and inhibition of cell proliferation.
Case Studies
- Case Study on Antimicrobial Effects : A study conducted by Al-Azaki et al. demonstrated that piperazine derivatives, including this compound, showed potent activity against E. coli and other pathogenic bacteria. The docking studies revealed favorable binding interactions with the bacterial enoyl reductase enzyme, which is critical for fatty acid biosynthesis in bacteria .
- Case Study on Cancer Cell Lines : Research published in Molecules indicated that the compound exhibited cytotoxic effects on various cancer cell lines through the activation of caspase pathways . The study highlighted the potential for further development into anticancer therapeutics.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. For example:
- Altering the substituents on the piperazine ring can enhance lipophilicity and improve membrane permeability.
- Changing the triazole or pyrimidine components may affect receptor binding affinity and selectivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
